![molecular formula C10H9Br2NO2S B3112605 1,3-二溴-5-丁基噻吩并[3,4-c]吡咯-4,6-二酮 CAS No. 190723-14-9](/img/structure/B3112605.png)

1,3-二溴-5-丁基噻吩并[3,4-c]吡咯-4,6-二酮

描述

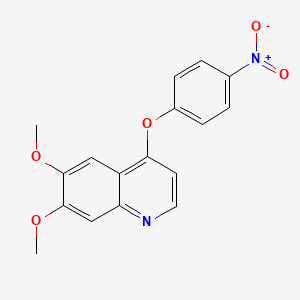

1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications .

Synthesis Analysis

The synthesis of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione involves multiple steps and usually includes a series of chemical reactions such as substitution reactions, cyclization reactions, and oxidation reactions .Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione is characterized by the presence of a thienopyrrolodione (TPD) core, which is a powerful electron withdrawing group .Chemical Reactions Analysis

The chemical reactions involving 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione are typically associated with its role as an electron acceptor material in organic photovoltaic (OPV) applications .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione are characterized by its good processability, substantial hole mobility, and good device stability .科学研究应用

合成和性质

1,3-二溴-5-丁基噻吩并[3,4-c]吡咯-4,6-二酮(研究中称为 M1)已被用作共轭供体-受体聚合物合成中的受体结构单元。这些聚合物已被研究其热、光、电化学和光伏特性。合成涉及 Stille 交叉偶联聚合,使用 M1 与其他二溴受体单元一起创建聚合物,由于其理想的性能曲线,在光伏领域具有潜在应用 (肖等人,2014)。

增强的热稳定性和发光特性

将五氟苯基团并入基于 1,3-二溴-5-全氟苯基-噻吩并[3,4-c]吡咯-4,6-二酮的共聚物中显著增强了其热稳定性和发光效率。这种改性导致聚合物具有改进的溶解性、更高的热稳定性和增强的发光特性,使其成为聚合物发光二极管 (PLED) 应用的有希望的候选者 (王等人,2014)。

光伏应用

将 1,3-二溴-5-丁基噻吩并[3,4-c]吡咯-4,6-二酮作为结构单元的新共轭聚合物在有机薄膜晶体管 (OTFT) 和太阳能电池中显示出有希望的结果。聚合物表现出显着的 p 型沟道电荷传输性能,表明它们在光伏应用中的潜力 (郭等人,2014)。

作用机制

Target of Action

Similar compounds, such as dithieno[3,2-b:2′,3′-d]pyrrole (dtp) derivatives, have been widely used in both electron-rich and electron-deficient semiconductors .

Mode of Action

It is known that similar compounds interact with their targets to influence the properties of semiconductors .

Biochemical Pathways

Similar compounds have been shown to influence the performance of organic solar cells (oscs), suggesting they may interact with pathways related to energy production .

Result of Action

Similar compounds have been shown to enhance the open circuit voltage (voc), short-circuit current (jsc), fill factor (ff), and power conversion efficiency (pce) of oscs .

Action Environment

Similar compounds have been used in the development of oscs, suggesting they may be influenced by factors such as light exposure and temperature .

安全和危害

The safety assessment of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione is limited. It is an organic solvent that may pose potential health and environmental hazards. Appropriate protective measures should be taken when handling it, such as wearing suitable gloves and eye protection. Direct contact with skin and inhalation of vapors or dust should be avoided .

未来方向

属性

IUPAC Name |

1,3-dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2NO2S/c1-2-3-4-13-9(14)5-6(10(13)15)8(12)16-7(5)11/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEDHDBRHPTGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)

![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)